molecular formula C14H15NO3 B13975767 Ethyl 7-ethoxyquinoline-8-carboxylate

Ethyl 7-ethoxyquinoline-8-carboxylate

Cat. No.: B13975767
M. Wt: 245.27 g/mol
InChI Key: IYPHDANMLUKQIX-UHFFFAOYSA-N
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Description

Ethyl 7-ethoxyquinoline-8-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C14H17NO3. It is a derivative of quinoline, a structure that is widely found in nature and known for its significant biological activity. This compound is used in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-ethoxyquinoline-8-carboxylate typically involves the reaction of quinoline with ethyl chloroformate and ethanol under basic conditions. Here is a general synthetic route:

    Starting Materials: Quinoline, ethyl chloroformate, ethanol, sodium bicarbonate.

    Reaction Conditions:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using larger reactors for the reaction.
  • Employing continuous flow techniques to enhance efficiency.
  • Utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-ethoxyquinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitronium ions are employed.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Ethyl 7-ethoxyquinoline-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of organic materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-ethoxyquinoline-8-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their function and leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 7-ethoxyquinoline-8-carboxylate is unique compared to other quinoline derivatives due to its specific ethoxy and carboxylate functional groups. Similar compounds include:

  • Ethyl 2-ethoxyquinoline-1-carboxylate
  • N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline
  • Ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate

These compounds share structural similarities but differ in their functional groups and specific applications.

Biological Activity

Ethyl 7-ethoxyquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives, characterized by a quinoline core structure with an ethoxy group and a carboxylate functional group. The presence of the ethoxy substituent is believed to enhance its solubility and biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 µg/mL0.50 µg/mL
Escherichia coli0.30 µg/mL0.60 µg/mL
Pseudomonas aeruginosa0.40 µg/mL0.80 µg/mL

These findings suggest that this compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also indicated that this compound possesses anticancer properties. A study focused on its effects on cancer cell lines demonstrated the following:

  • Cell Lines Tested : A2780 (ovarian cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • A2780: 15 µM
    • MCF-7: 20 µM

In clonogenic survival assays, treated cells showed reduced colony formation compared to controls, indicating that the compound effectively inhibits cancer cell proliferation .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inhibiting specific enzymes involved in DNA replication or repair, thereby sensitizing cancer cells to chemotherapeutic agents .

Case Studies

  • Combination Therapy : In a study assessing the combination of this compound with cisplatin in ovarian cancer models, researchers found that the combination significantly enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect .
  • Biofilm Inhibition : Another study evaluated its ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated that the compound could reduce biofilm biomass significantly, highlighting its potential use in treating biofilm-associated infections .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 7-ethoxyquinoline-8-carboxylate

InChI

InChI=1S/C14H15NO3/c1-3-17-11-8-7-10-6-5-9-15-13(10)12(11)14(16)18-4-2/h5-9H,3-4H2,1-2H3

InChI Key

IYPHDANMLUKQIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=CC=N2)C=C1)C(=O)OCC

Origin of Product

United States

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